molecular formula C16H13N3O5 B5785158 3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5785158
M. Wt: 327.29 g/mol
InChI Key: PZQAQWVWFUVFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its effects by interacting with specific molecular targets in cells, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and bacteria, as well as induce apoptosis (programmed cell death) in cancer cells. It has also been shown to modulate immune responses and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole for lab experiments is its high potency and selectivity towards specific molecular targets. This makes it an ideal candidate for drug development and biological imaging. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. One area of focus could be the development of new drugs based on this compound for the treatment of various diseases. Another direction could be the further exploration of its potential as a fluorescent probe for biological imaging. Additionally, research could be conducted to optimize the synthesis method and improve the solubility of the compound for use in various experimental settings.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzohydrazide and 4-nitrobenzoyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the development of new drugs, particularly in the treatment of cancer and infectious diseases. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-22-13-8-5-11(9-14(13)23-2)15-17-16(24-18-15)10-3-6-12(7-4-10)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQAQWVWFUVFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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